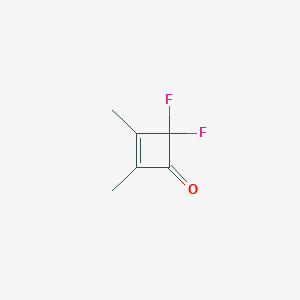
4,4-Difluoro-2,3-dimethylcyclobut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-2,3-dimethylcyclobut-2-en-1-one is a unique organic compound characterized by its cyclobutene ring structure with two fluorine atoms and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-2,3-dimethylcyclobut-2-en-1-one typically involves the fluorination of precursor compounds. One common method is the fluorination of cyclobutene derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-2,3-dimethylcyclobut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclobutane derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of difluoroketones or difluorocarboxylic acids.
Reduction: Formation of difluorocyclobutane derivatives.
Substitution: Formation of substituted cyclobutene derivatives with various functional groups.
Scientific Research Applications
4,4-Difluoro-2,3-dimethylcyclobut-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2,3-dimethylcyclobut-2-en-1-one involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The compound may interact with enzymes, receptors, or other biomolecules, leading to its observed effects in biological systems .
Comparison with Similar Compounds
4,4-Difluorocyclobutene: Shares the cyclobutene ring and fluorine atoms but lacks the methyl groups.
2,3-Dimethylcyclobut-2-en-1-one: Similar structure but without the fluorine atoms.
4,4-Difluoro-2-methylcyclobut-2-en-1-one: Contains one methyl group instead of two.
Uniqueness: 4,4-Difluoro-2,3-dimethylcyclobut-2-en-1-one is unique due to the presence of both fluorine atoms and methyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61682-13-1 |
|---|---|
Molecular Formula |
C6H6F2O |
Molecular Weight |
132.11 g/mol |
IUPAC Name |
4,4-difluoro-2,3-dimethylcyclobut-2-en-1-one |
InChI |
InChI=1S/C6H6F2O/c1-3-4(2)6(7,8)5(3)9/h1-2H3 |
InChI Key |
YYEDGZGEBXSSLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C1=O)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


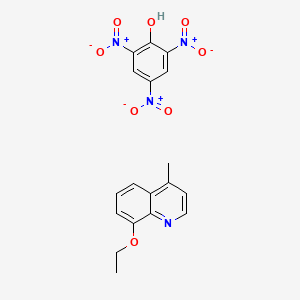
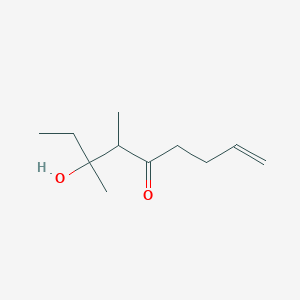
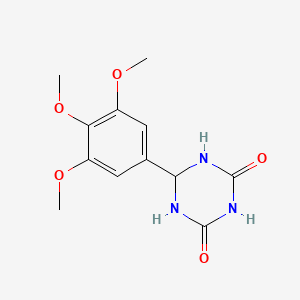
![3-[(2S,3S)-3-methylpiperidin-2-yl]propan-1-ol](/img/structure/B14567547.png)
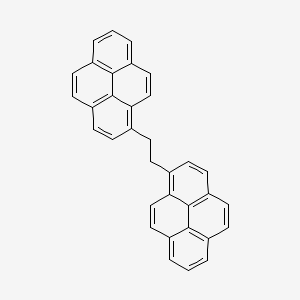
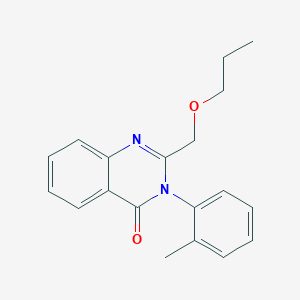
![4,4-Dichloro-1-[4-(2-methylpropyl)phenyl]butane-1,3-dione](/img/structure/B14567567.png)
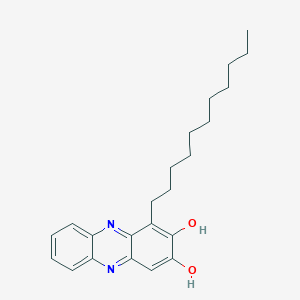
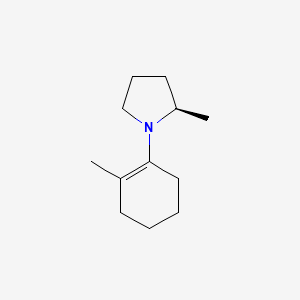

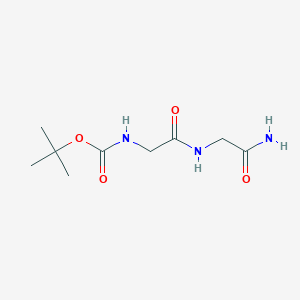
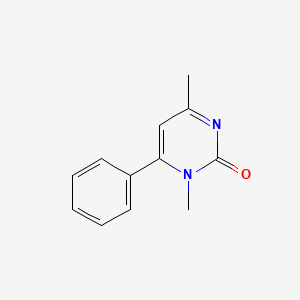
![{5-Chloro-2-[(2-hydroxypropyl)amino]phenyl}(phenyl)methanone](/img/structure/B14567618.png)

